N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide
Description
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a propanamide bridge to a 4-methyl-4H-1,2,4-triazole moiety with a thioether bond. This structure combines two pharmacologically significant scaffolds: 1,3,4-thiadiazoles are known for antimicrobial and anticancer activities, while 1,2,4-triazoles exhibit diverse biological properties, including enzyme inhibition and nonlinear optical behavior .
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS2/c1-6(2)9-14-15-10(20-9)13-8(18)7(3)19-11-16-12-5-17(11)4/h5-7H,1-4H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCUNDPAPCOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NN=CN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and antioxidant activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H15N3O2S2
- Molecular Weight : 297.4 g/mol
- CAS Number : 6314-73-4
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of various 1,3,4-thiadiazole derivatives against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Pseudomonas aeruginosa | Varies by derivative |
These findings suggest that compounds containing the thiadiazole moiety can be promising candidates for developing new antimicrobial agents .
2. Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. Studies have shown that derivatives with the 1,3,4-thiadiazole structure possess cytostatic properties. For example:
- Cytostatic Properties : The compound exhibited significant activity against various cancer cell lines.
A specific study noted that certain 1,3,4-thiadiazole derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents .
3. Antioxidant Activity
The antioxidant capacity of thiadiazole derivatives is noteworthy. Compounds bearing this moiety have been reported to scavenge free radicals effectively:
| Type of Activity | Method Used | Results |
|---|---|---|
| DPPH Scavenging | DPPH assay | High scavenging activity observed |
| ABTS Scavenging | ABTS assay | Effective in reducing ABTS radical cation |
This indicates that the compound may have applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Antimicrobial Study : A recent study evaluated a series of thiadiazole derivatives against fungal and bacterial pathogens. The results showed that compounds with specific substitutions exhibited superior activity compared to controls .
- Antitumor Evaluation : In vitro assessments on cancer cell lines revealed that certain derivatives led to apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Synergistic Effects : Research has indicated that combining thiadiazole derivatives with other pharmacologically active compounds can enhance their efficacy and reduce toxicity through synergistic mechanisms .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 297.4 g/mol. Its structure features a thiadiazole ring and a triazole moiety, which are known for their biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole structures exhibit significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.
Anticancer Potential
The anticancer properties of compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide have been explored in several studies. For instance, compounds featuring similar thiadiazole and triazole scaffolds have been shown to induce apoptosis in cancer cell lines such as HCT116 (human colon cancer cells). The IC50 values observed were comparable to established chemotherapeutic agents like doxorubicin.
Case Study: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, a series of triazole-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value of 4.36 µM against HCT116 cells, indicating significant potential for further development as an anticancer agent .
Fungicidal Properties
The compound has also been investigated for its fungicidal properties. Compounds derived from thiadiazoles have been reported to possess effective antifungal activity against pathogens affecting crops. This makes them suitable candidates for developing new agricultural fungicides.
Herbicidal Activity
In addition to fungicidal effects, some studies suggest that related compounds may exhibit herbicidal activity. This is particularly relevant in the context of developing environmentally friendly herbicides that target specific weed species without harming crops.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
- Synthetic Efficiency : The target compound’s synthetic yield remains unreported, but analogues with similar thiadiazole-triazole scaffolds show yields ranging from 37% (Z1262422554) to 88% (5h in ) .
- Melting Points : Thiadiazole derivatives with aromatic substituents (e.g., 5e, 5j) exhibit lower melting points (132–140°C) compared to aliphatic variants (e.g., 5f: 158–160°C), suggesting that the target’s isopropyl group may increase thermal stability .
- Spectroscopic Profiles : The absence of reported NMR/IR data for the target compound limits direct comparison. However, ESI-MS (e.g., m/z 338.2 for Z1262422554 ) and UV–Vis absorption (~295–298 nm for triazole hybrids ) provide benchmarks for future characterization.
Antimicrobial Potential
- Anti-Gram-Positive Activity: Compound 2f (), which shares the 4-methyl-4H-1,2,4-triazole moiety, demonstrates activity against Gram-positive bacteria at half the potency of chloramphenicol.
- Broad-Spectrum Activity : Compound 52 (), containing a thiophene-triazole-thiadiazole hybrid, shows activity against both Gram-positive and Gram-negative strains. The target’s lack of a thiophene group may limit its spectrum unless compensatory hydrophobic interactions occur .
Anticancer Potential
- Compound 4y (), a bis-thiadiazole derivative, exhibits potent cytotoxicity (IC₅₀: 0.034 mmol/L against A549 cells). While the target compound lacks a p-tolylamino group, its triazole-thioether linkage may similarly interfere with cellular pathways, warranting cytotoxicity assays .
Nonlinear Optical (NLO) Properties
- Triazole derivatives (7a–7c) exhibit strong UV–Vis absorption (295–298 nm), attributed to π→π* transitions in the triazole ring. The target’s 4-methyltriazole group may confer comparable NLO behavior, relevant for materials science applications .
Molecular Similarity and Drug Likeness
- Similarity Scores : Compound AB4 () shows structural similarity (score: 0.500) to benzamide derivatives with 4-methyltriazole-thioether motifs, suggesting the target may share pharmacokinetic profiles, such as moderate solubility and bioavailability .
- Enzyme Inhibition : The 4-methyltriazole group in Z1262422554 () is associated with CFTR modulation, implying the target compound could be repurposed for ion channel-related disorders .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
Synthesis optimization involves controlling reaction temperature (typically 80–100°C for thiadiazole-thioether bond formation), solvent selection (e.g., DMF or DMSO for polar intermediates), and reaction time (3–6 hours for cyclization steps). Catalysts like POCl₃ or NaH are often used to facilitate amide bond formation. Yield improvements (from ~45% to >70%) are achieved by adjusting pH during precipitation (pH 8–9) and using recrystallization solvents like ethanol/water mixtures .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on thiadiazole and triazole rings (e.g., δ 2.5–3.0 ppm for methyl groups, δ 7.0–8.5 ppm for aromatic protons) .
- FT-IR : Identification of thioether (C-S-C, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ within ±0.005 Da accuracy) .
Q. How can solubility challenges be addressed during biological assays?
Use co-solvents like DMSO (≤5% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4). For in vitro studies, micellar encapsulation with PEG-400 or cyclodextrin derivatives improves aqueous solubility while maintaining bioactivity .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled protein structures (e.g., kinases or cytochrome P450 enzymes) identifies potential binding pockets. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s conformation and electrostatic potential maps, revealing nucleophilic/electrophilic regions for target interactions .
Q. How do reaction mechanisms differ between one-pot vs. stepwise synthesis approaches?
- One-pot : Concurrent thiadiazole cyclization and thioether formation may lead to side products (e.g., disulfide byproducts) due to competing sulfur nucleophilicity.
- Stepwise : Isolation of intermediates (e.g., 5-isopropyl-1,3,4-thiadiazol-2-amine) reduces side reactions, improving purity (>95% by HPLC). Kinetic studies (via TLC monitoring) show rate-limiting amide coupling steps .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test concentrations from 0.1–100 μM to identify non-linear effects.
- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish target-specific vs. cytotoxic effects .
Q. How can regioselectivity issues during triazole functionalization be mitigated?
Employ directing groups (e.g., nitro or acetyl) on the triazole ring to favor substitution at the 3-position. Silver(I) oxide catalysts enhance selectivity during Ullmann-type coupling reactions, achieving >90% regioselectivity in thioether bond formation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
